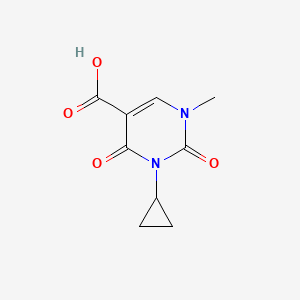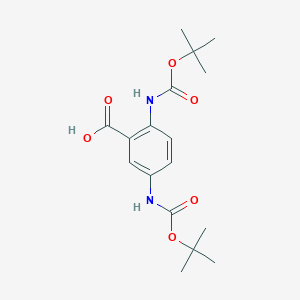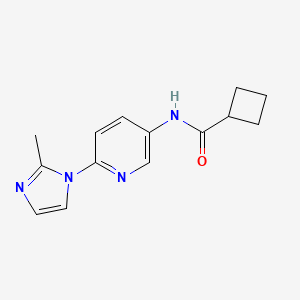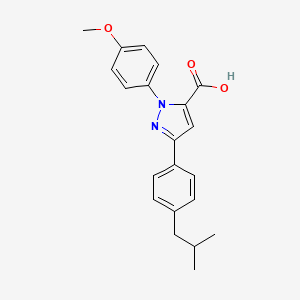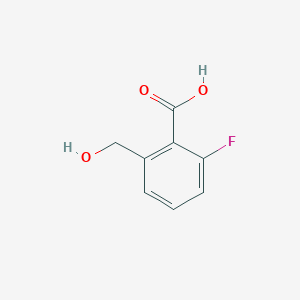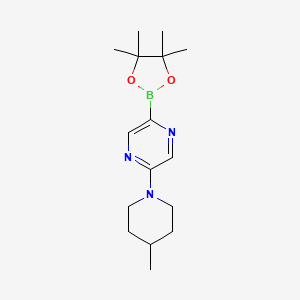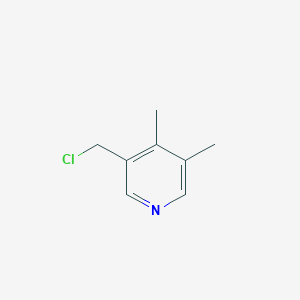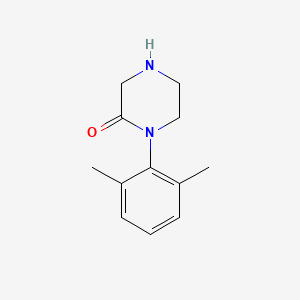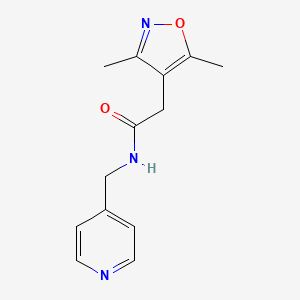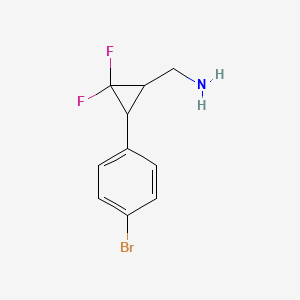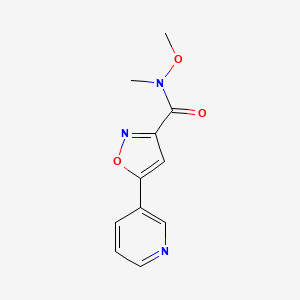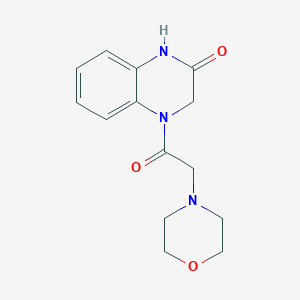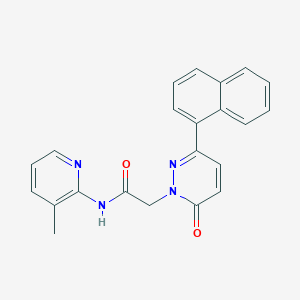
N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-methylpyridine, naphthalene derivatives, and pyridazinone precursors. Common synthetic routes may involve:
Condensation Reactions: Combining 3-methylpyridine with naphthalene derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyridazinone ring through intramolecular cyclization.
Acylation Reactions: Introduction of the acetamide group using acylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
化学反応の分析
Types of Reactions
N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction could produce reduced derivatives with altered functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures.
Naphthalene Derivatives: Compounds containing naphthalene rings.
Pyridine Derivatives: Compounds with pyridine rings.
Uniqueness
N-(3-methylpyridin-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C22H18N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-(3-methylpyridin-2-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H18N4O2/c1-15-6-5-13-23-22(15)24-20(27)14-26-21(28)12-11-19(25-26)18-10-4-8-16-7-2-3-9-17(16)18/h2-13H,14H2,1H3,(H,23,24,27) |
InChIキー |
RHDKAMVFEJUQHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


